molecular formula C13H16N2O3S B3008569 1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 478249-70-6

1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B3008569
CAS No.: 478249-70-6
M. Wt: 280.34
InChI Key: JNXYPFNPFQXNEZ-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one is a substituted imidazol-2-one derivative featuring a 1,3-dihydro-2H-imidazol-2-one core. Key structural elements include:

  • Ethyl and methyl substituents at positions 1 and 5, respectively, which influence steric and electronic properties.

While direct synthesis data for this compound are absent in the provided evidence, analogous imidazolone derivatives are synthesized via cyclization reactions, chlorosulfonation, or multi-component condensations . The phenylsulfonyl group may enhance stability and solubility compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name

5-(benzenesulfonylmethyl)-3-ethyl-4-methyl-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-3-15-10(2)12(14-13(15)16)9-19(17,18)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXYPFNPFQXNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(NC1=O)CS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332115
Record name 5-(benzenesulfonylmethyl)-3-ethyl-4-methyl-1H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821488
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478249-70-6
Record name 5-(benzenesulfonylmethyl)-3-ethyl-4-methyl-1H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Core Modifications

  • The target compound’s 1,3-dihydro-2H-imidazol-2-one core distinguishes it from simple imidazoles (e.g., ) and benzoimidazolones ().
  • Sulfonyl vs. Nitro Groups : The phenylsulfonylmethyl group in the target compound introduces strong electron-withdrawing effects and polarity, contrasting with nitro-substituted analogs (), which may exhibit higher electrophilicity .

Substituent Effects on Bioactivity

  • Anticancer activity in compound 12 () correlates with chlorophenyl and trimethoxyphenyl groups , suggesting that electron-rich aryl substituents enhance cytotoxicity. The target compound’s phenylsulfonyl group may similarly modulate apoptosis pathways .
  • Sulfonyl-containing derivatives (e.g., ) demonstrate antitumor activity, implying that the sulfonyl moiety in the target compound could confer similar pharmacological properties .

Physicochemical Properties (Inferred)

  • Solubility : The sulfonyl group likely enhances aqueous solubility compared to nitro or chloro analogs (e.g., ), facilitating drug delivery .
  • Stability : The 1,3-dihydro-2H-imidazol-2-one core may resist oxidation better than fully unsaturated imidazoles, as seen in compound 12 () .

Key Research Findings and Implications

Structure-Activity Relationships : Sulfonyl and aryl substituents are critical for bioactivity. The target compound’s phenylsulfonylmethyl group may improve target binding compared to nitro or alkyl groups .

Synthetic Challenges : Introducing the phenylsulfonylmethyl group requires precise control to avoid side reactions, as seen in multi-step syntheses () .

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